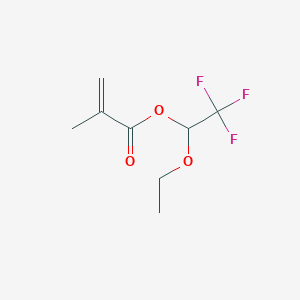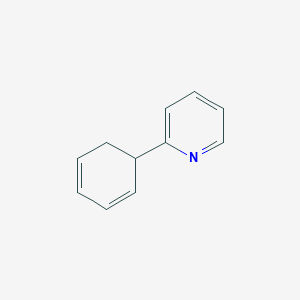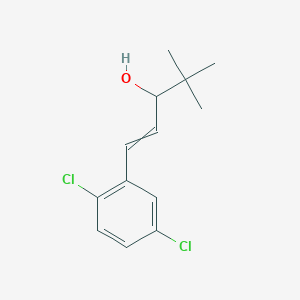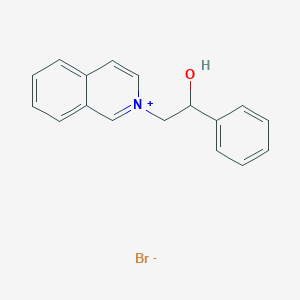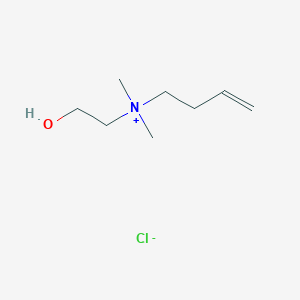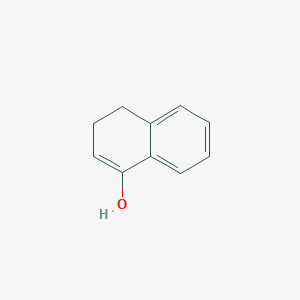silane CAS No. 112309-77-0](/img/structure/B14313179.png)
[3-(3,4-Dimethoxyphenyl)propoxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)propoxysilane: is an organosilicon compound that features a trimethylsilyl group attached to a propoxy chain, which is further connected to a 3,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)propoxysilane typically involves the reaction of 3,4-dimethoxyphenylpropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3,4-Dimethoxyphenylpropanol+Trimethylsilyl chloride→3-(3,4-Dimethoxyphenyl)propoxysilane+HCl
Industrial Production Methods: In an industrial setting, the production of 3-(3,4-Dimethoxyphenyl)propoxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the phenyl ring, potentially converting it to a cyclohexyl derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Various silyl ethers and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a precursor for the synthesis of catalysts in organic reactions.
Materials Science: It is utilized in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: The compound can be employed in the modification of biomolecules for research purposes.
Industry:
Coatings and Adhesives: Used in the formulation of advanced coatings and adhesives with enhanced performance characteristics.
Electronics: Application in the production of silicon-based electronic components.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxyphenyl)propoxysilane involves its interaction with various molecular targets, depending on the specific application. For instance, in catalysis, the compound may act as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may modify biomolecules through covalent bonding, altering their function or activity.
Vergleich Mit ähnlichen Verbindungen
- 3-(3,4-Dimethoxyphenyl)propoxysilane
- 3-(3,4-Dimethoxyphenyl)propoxysilane
Comparison:
- 3-(3,4-Dimethoxyphenyl)propoxysilane is unique due to its trimethylsilyl group, which imparts distinct steric and electronic properties compared to its triethyl and triphenyl counterparts. This uniqueness can influence its reactivity and suitability for specific applications, such as in catalysis or materials science.
Eigenschaften
CAS-Nummer |
112309-77-0 |
|---|---|
Molekularformel |
C14H24O3Si |
Molekulargewicht |
268.42 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)propoxy-trimethylsilane |
InChI |
InChI=1S/C14H24O3Si/c1-15-13-9-8-12(11-14(13)16-2)7-6-10-17-18(3,4)5/h8-9,11H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
JZGYONRIIJXPBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCCO[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


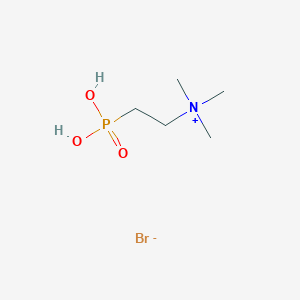

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
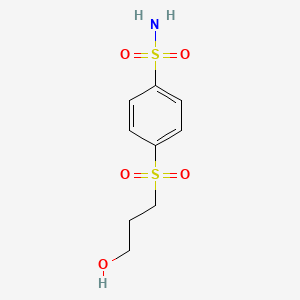
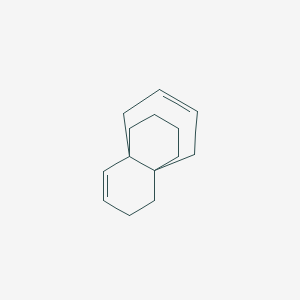
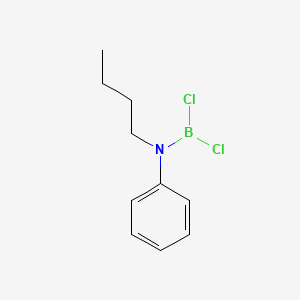
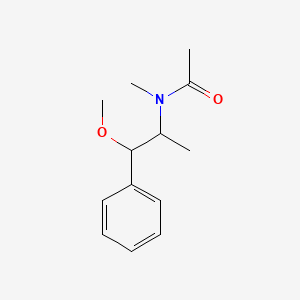
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
